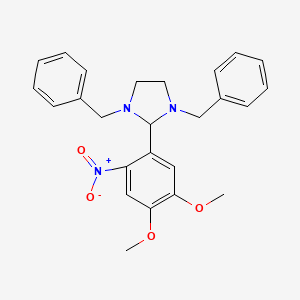

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine

Descripción

Propiedades

IUPAC Name |

1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-31-23-15-21(22(28(29)30)16-24(23)32-2)25-26(17-19-9-5-3-6-10-19)13-14-27(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCWFMCKPTUPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with dibenzylamine in the presence of a suitable catalyst to form the imidazolidine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and consistency.

Análisis De Reacciones Químicas

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitro group to an amine group, resulting in different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include amine, carbonyl, and substituted derivatives .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that derivatives of imidazolidines exhibit notable antioxidant activities. The compound has been evaluated for its ability to scavenge free radicals and inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In studies, certain derivatives demonstrated antioxidant properties comparable to established antioxidants like ascorbic acid and resveratrol . These findings suggest that 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine could be explored further for its potential in preventing oxidative stress-related diseases.

Neuroprotective Effects

The compound has been investigated for neuroprotective effects in models of central nervous system diseases. Its derivatives have shown promise in reducing neuronal damage and improving cognitive function in preclinical studies . These effects are attributed to the compound's ability to modulate cholinergic activity and reduce oxidative damage.

Anti-Cancer Activity

Imidazolidine derivatives have been studied for their anti-cancer properties. The nitro group present in the structure is known to enhance biological activity by participating in redox reactions that can induce apoptosis in cancer cells. Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research suggests that it possesses activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through electrophilic substitution reactions. This property makes it valuable in the synthesis of more complex organic molecules .

Photophysical Studies

The compound's structural features lend themselves to photophysical studies, particularly in the context of developing new materials for optoelectronic applications. Its potential use as a fluorescent probe or in light-harvesting systems is an area of ongoing research .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The nitrophenyl group can undergo photolytic reactions, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

- 1,3-Dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine (Compound 1, Fig. 1): Features a benzyloxy group at the meta position of the phenyl ring.

- 1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine (Compound 2, Fig. 1): Contains a para-benzyloxy and meta-methoxy substituent.

- 1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine (CAS Index): Substituted with a methyl group at the meta position.

- 1,3-Dibenzyl-2-(3-methyl-2-thienyl)imidazolidine (CAS 304481-42-3): Replaces the phenyl ring with a thienyl group bearing a methyl substituent.

Table 1: Structural and Physicochemical Comparison

*Estimated log P values based on substituent contributions (e.g., nitro: -0.3, methoxy: -0.1, methyl: +0.5).

†Calculated from molecular formula (C24H23N3O5).

‡Predicted using XLogP3-AA.

Receptor Binding and Chronotropic Effects

Imidazolidine derivatives exhibit varied interactions with histamine H2-receptors. For example:

- Clonidine analogs with 2,6-diethylphenyl substituents show high intrinsic activity (pD2 = 8.2) due to optimal log P (~2.0) and steric compatibility.

- Nitro-substituted analogs : The target compound’s nitro group may reduce intrinsic activity compared to methyl or benzyloxy substituents, as electron-withdrawing groups can disrupt receptor binding.

- Thienyl vs.

Key Research Findings

Nitro Group Impact : The nitro group in the target compound may lower intrinsic activity due to electronic effects, as seen in other nitro-substituted imidazolidines.

Thienyl vs. Phenyl : Thienyl analogs show higher hydrophobicity but may lack the π-π stacking capability of phenyl rings, altering binding kinetics.

Actividad Biológica

1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H26N2O4

- Molecular Weight : 394.47 g/mol

The compound contains an imidazolidine ring substituted with two benzyl groups and a nitrophenyl moiety with methoxy groups, contributing to its unique pharmacological profile.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical) | 18.5 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a study involving mice with induced inflammation, administration of this compound resulted in a significant decrease in paw edema compared to the control group. Histopathological examination revealed reduced infiltration of inflammatory cells in treated animals.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels within cells, contributing to its pro-apoptotic effects.

- Gene Expression Regulation : It may influence the expression of genes associated with apoptosis and cell cycle regulation.

Q & A

What are the key synthetic strategies for preparing 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine, and how can reaction conditions be optimized?

Basic

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, imidazolidine derivatives are synthesized via condensation of amines with aldehydes or ketones under anhydrous conditions, as seen in the preparation of analogous compounds using THF and molecular sieves . Optimization includes solvent choice (e.g., ethanol for reflux reactions), catalysts (e.g., glacial acetic acid for acid-catalyzed cyclization ), and temperature control to minimize side products.

Advanced

Advanced optimization employs computational tools (e.g., DFT studies) to predict intermediate stability and reaction pathways . Reaction parameters like steric effects from benzyl groups or electronic effects from nitro substituents can be modeled to refine stoichiometry and reduce by-products. Experimental validation via kinetic studies and in-situ spectroscopy (e.g., IR monitoring) is critical .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Basic

Standard techniques include ¹H/¹³C NMR for confirming hydrogen/carbon environments and IR for functional group identification. For example, nitrophenyl groups exhibit distinct NOE correlations in NMR, while methoxy groups show characteristic IR stretches near 1250 cm⁻¹ . Cross-validation with HRMS ensures molecular formula accuracy.

Advanced

Contradictions arise from stereochemical ambiguity or dynamic effects. Advanced methods involve 2D NMR (e.g., COSY, NOESY) to resolve spatial proximities and chiral chromatography to separate enantiomers . Computational NMR prediction tools (e.g., DFT-based chemical shift calculations) can validate proposed structures against experimental data .

What computational methods are suitable for studying the electronic properties of this compound?

Advanced

Density Functional Theory (DFT) is widely used to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. For example, DFT studies on similar imidazolidines reveal how electron-withdrawing nitro groups influence reactivity at the C2 position . Transition state modeling can also explain regioselectivity in substitution reactions .

How do substituents (e.g., nitro, methoxy) affect the compound’s reactivity in nucleophilic reactions?

Advanced

The nitro group at the 2-position is strongly electron-withdrawing, activating the phenyl ring for electrophilic substitution but deactivating adjacent positions. Methoxy groups at 4,5-positions donate electron density via resonance, creating regioselective sites for further functionalization. Computational studies (e.g., Fukui indices) quantify site-specific reactivity . Experimental validation involves competitive reaction assays under varied electrophilic conditions .

What methodologies are recommended for evaluating the biological activity of this compound?

Basic

Preliminary screens include antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) and enzyme inhibition assays. For example, pyrazoline analogs are tested against Gram-positive bacteria via agar diffusion .

Advanced

Mechanistic studies require target-specific assays (e.g., binding affinity via SPR or ITC) and molecular docking to predict interactions with biological targets (e.g., bacterial topoisomerases). Metabolomic profiling can identify off-target effects .

How can researchers address low yields in the final cyclization step?

Basic

Troubleshooting includes varying catalysts (e.g., switching from NaBH₄ to Pd/C for selective reductions ), solvent polarity adjustments, or protecting group strategies to prevent intermediate degradation.

Advanced

Reaction flow microcalorimetry identifies exothermic side reactions, while DOE (Design of Experiments) optimizes parameters like temperature gradients and reagent addition rates .

What are the challenges in achieving stereochemical purity, and how are they mitigated?

Advanced

Racemization at the C2 position is common. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce enantioselectivity. Chiral HPLC or SFC (Supercritical Fluid Chromatography) separates diastereomers, while X-ray crystallography confirms absolute configuration .

How can data from conflicting spectral or biological studies be reconciled?

Advanced

Meta-analysis frameworks integrate disparate data by normalizing experimental conditions (e.g., solvent, pH) and applying statistical models (e.g., PCA for spectral outliers). Collaborative platforms like ICReDD’s reaction databases enable cross-validation of computational and experimental results .

What analytical techniques are critical for stability studies under varying conditions?

Basic

Accelerated stability testing via HPLC monitors degradation products under heat/humidity. Mass spectrometry identifies hydrolyzed or oxidized derivatives, while TGA (Thermogravimetric Analysis) assesses thermal decomposition thresholds .

How can researchers leverage machine learning for property prediction?

Advanced

QSAR models trained on imidazolidine datasets predict solubility, bioavailability, or toxicity. Feature selection includes descriptors like LogP, molar refractivity, and topological polar surface area. Tools like AutoML streamline model development, validated by leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.